molecular formula C20H32 B1200008 Levopimaradiene CAS No. 122712-77-0

Levopimaradiene

Cat. No. B1200008
M. Wt: 272.5 g/mol
InChI Key: ASPVQUYRFYUDSC-CMKODMSKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abieta-8(14),12-diene is an abietadiene.

Scientific Research Applications

Cloning and Characterization in Ginkgo Biloba

Levopimaradiene synthase is crucial in the biosynthesis of ginkgolides. A study involving Ginkgo biloba seedling roots led to the cloning and characterization of this enzyme. This research marked the first observation of an isolated ginkgolide biosynthetic enzyme and provided insights into the complex biosynthetic pathways of diterpenes in plants (Schepmann, Pang, & Matsuda, 2001).

Metabolic and Protein Engineering

Metabolic engineering strategies have been applied to enhance the production of levopimaradiene. A study demonstrated how flux amplification and protein engineering led to a substantial increase in levopimaradiene levels in Escherichia coli. This approach highlights the potential for large-scale biosynthesis of valuable diterpenoids (Leonard et al., 2010).

Functional Characterization in Different Cell Lines

Research on the functional expression patterns of levopimaradiene synthase in distinct cell lines revealed its role in the biosynthesis of ginkgolides. This study emphasized the importance of external regulation and plant needs in the conversion of levopimaradiene to other compounds (Zhang et al., 2019).

Diterpene Synthase Products of Picea Abies

The diterpene synthase from Norway spruce, producing levopimaradiene and related compounds, was found to play a role in the defense mechanisms of the plant. This study provided insights into the biosynthesis and role of diterpene resin acids in conifer defense (Keeling et al., 2011).

Promoter Analysis in Arabidopsis Thaliana

Investigations into the developmental pattern of Ginkgo biloba levopimaradiene synthase (GbLPS) through promoter analysis in Arabidopsis thaliana shed light on organ-specificity and developmental characteristics of GbLPS expression. This research supports the biosynthesis of ginkgolide in Ginkgo plant roots (Kim, Lee, Chang, & Kim, 2012).

Synthesis and Characterization of Diterpenes

A study focused on the synthesis and characterization of levopimaradiene and related diterpenes. These findings are significant for understanding the biosynthesis of abietane resin acids in conifer oleoresin, which has implications for plant biology and industrial applications (Lee, Ravn, & Coates, 2001).

properties

CAS RN

122712-77-0

Product Name

Levopimaradiene

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

(4aS,4bS,10aS)-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthrene

InChI

InChI=1S/C20H32/c1-14(2)15-7-9-17-16(13-15)8-10-18-19(3,4)11-6-12-20(17,18)5/h7,13-14,17-18H,6,8-12H2,1-5H3/t17-,18-,20+/m0/s1

InChI Key

ASPVQUYRFYUDSC-CMKODMSKSA-N

Isomeric SMILES

CC(C)C1=CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C

SMILES

CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C)C

Canonical SMILES

CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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